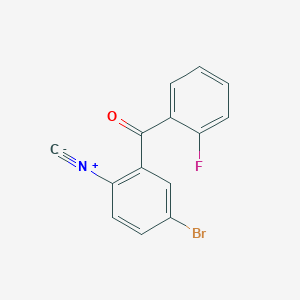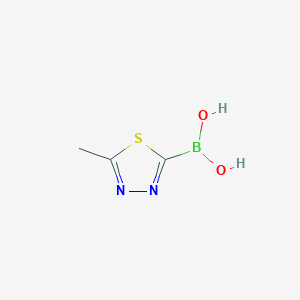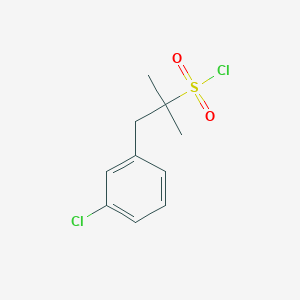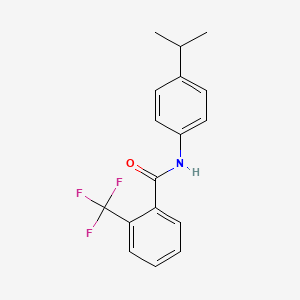
N-(4-Isopropylphenyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Isopropylphenyl)-2-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an isopropyl group attached to the phenyl ring and a trifluoromethyl group attached to the benzamide structure
Métodos De Preparación
The synthesis of N-(4-Isopropylphenyl)-2-(trifluoromethyl)benzamide typically involves the reaction of 4-isopropylaniline with 2-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
N-(4-Isopropylphenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
N-(4-Isopropylphenyl)-2-(trifluoromethyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: This compound can be used in the study of biological pathways and interactions due to its potential bioactivity. It may serve as a probe or ligand in biochemical assays.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents. Its structural features may impart specific biological activities that are of interest in drug discovery.
Industry: It can be utilized in the production of specialty chemicals and materials, where its unique properties contribute to the performance of the final products .
Mecanismo De Acción
The mechanism of action of N-(4-Isopropylphenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The isopropyl group may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes. The exact pathways and targets involved depend on the specific biological context and the nature of the interactions .
Comparación Con Compuestos Similares
N-(4-Isopropylphenyl)-2-(trifluoromethyl)benzamide can be compared with other benzamide derivatives, such as:
N-(4-Isopropylphenyl)-3-(trifluoromethyl)benzamide: Similar in structure but with the trifluoromethyl group attached to a different position on the benzamide ring.
3-chloro-N-(4-isopropylphenyl)-5-(trifluoromethyl)benzamide: Contains a chlorine atom in addition to the isopropyl and trifluoromethyl groups, leading to different chemical and biological properties .
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and interactions with other molecules.
Propiedades
Fórmula molecular |
C17H16F3NO |
|---|---|
Peso molecular |
307.31 g/mol |
Nombre IUPAC |
N-(4-propan-2-ylphenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C17H16F3NO/c1-11(2)12-7-9-13(10-8-12)21-16(22)14-5-3-4-6-15(14)17(18,19)20/h3-11H,1-2H3,(H,21,22) |
Clave InChI |
VLUOPMVGCODGRW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


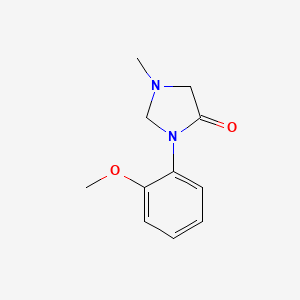
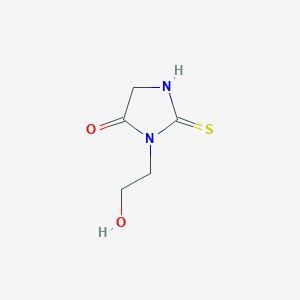
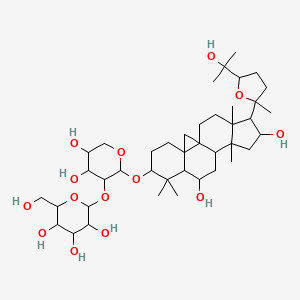
![Pyrido[2,3-b]pyrazin-8-ylmethanamine](/img/structure/B12816154.png)

![6-Chloro-N-methyl-1H-benzo[D]imidazol-1-amine](/img/structure/B12816169.png)
![chloro-2-[(5R)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]benzoxazole (2S,3S)-2,3-bis(benzoyloxy)-Butanedioic acid salt](/img/structure/B12816180.png)

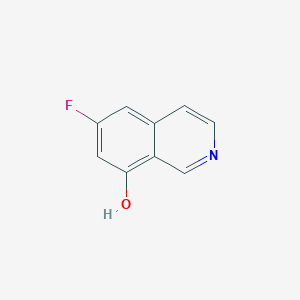
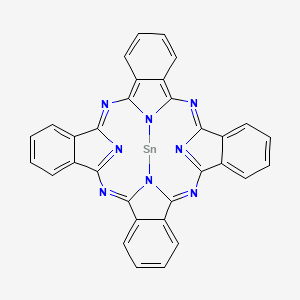
![Methyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B12816201.png)
